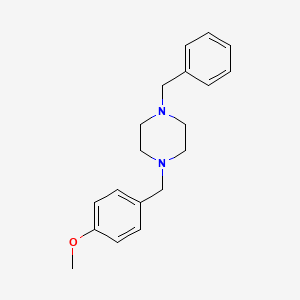

1-benzyl-4-(4-methoxybenzyl)piperazine

CAS No.: 148120-38-1

Cat. No.: VC10892358

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148120-38-1 |

|---|---|

| Molecular Formula | C19H24N2O |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C19H24N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |

| Standard InChI Key | XWGYSHGVZIBZMF-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Synthetic Routes and Optimization

Conventional Synthesis

The synthesis of 1-benzyl-4-(4-methoxybenzyl)piperazine parallels methods used for analogous piperazines such as 1-benzylpiperazine (BZP). A typical protocol involves:

-

Alkylation of Piperazine: Reacting piperazine with 4-methoxybenzyl chloride in ethanol under reflux (65°C) .

-

Acid-Base Workup: Isolation of the monohydrochloride salt followed by neutralization to yield the free base .

This method produces moderate yields (70–75%) but risks forming dibenzylated byproducts like 1,4-bis(4-methoxybenzyl)piperazine. To suppress byproduct formation, microwave-assisted synthesis has been proposed, which enhances reaction rates and selectivity .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes and improves yield (85–90%) by promoting uniform heating. Key parameters include:

This method minimizes thermal degradation, making it preferable for large-scale production.

Analytical Characterization

Spectroscopic Methods

-

GC-MS: Electron ionization (70 eV) produces characteristic fragments at m/z 296 (M⁺), 178 (benzyl loss), and 121 (methoxybenzyl fragment) .

-

NMR: ¹H NMR (CDCl₃) signals include δ 7.3–7.1 (benzyl aromatic protons), δ 6.8–6.7 (methoxybenzyl protons), and δ 3.8 (methoxy singlet) .

Chromatographic Techniques

HPLC with C18 columns and UV detection (254 nm) achieves baseline separation from byproducts using acetonitrile/water (70:30) mobile phase .

Future Directions

-

Targeted Synthesis: Optimizing microwave protocols to achieve >95% purity.

-

Pharmacological Screening: Evaluating FAAH inhibition and α₁-adrenergic receptor binding in vitro.

-

Toxicokinetics: Assessing metabolic stability and hepatotoxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume